molecular formula C9H9ClN2S B1478541 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile CAS No. 1366985-42-3

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile

Cat. No.: B1478541
CAS No.: 1366985-42-3
M. Wt: 212.7 g/mol
InChI Key: YQHXCYUTWVLZFZ-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport . The interaction between this compound and carbonic anhydrase is characterized by the inhibition of the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to influence cell proliferation and apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, this compound can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . For instance, the compound’s interaction with carbonic anhydrase involves binding to the enzyme’s zinc ion, which is crucial for its catalytic function. This binding disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHXCYUTWVLZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
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4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 3
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 5
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 6
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.